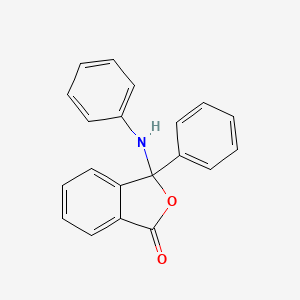

3-Anilino-3-phenyl-2-benzofuran-1-one

Description

3-Anilino-3-phenyl-2-benzofuran-1-one is a heterocyclic compound. Heterocycles are fundamental to organic chemistry, forming the structural basis of a vast number of natural products, pharmaceuticals, and functional materials. The core of this molecule is the 2-benzofuran-1-one system, also known as phthalide (B148349), which is a bicyclic structure containing a fused benzene (B151609) ring and a lactone (a cyclic ester).

The presence of a stereocenter at the C-3 position, which is substituted with both a phenyl group and an anilino (phenylamino) group, makes this molecule a member of the 3,3-disubstituted isobenzofuranone family. The nitrogen-containing anilino group introduces basicity and nucleophilicity, as well as the potential for hydrogen bonding, which are significant features in the context of supramolecular chemistry and drug-receptor interactions.

The two primary components of the molecule, the 2-benzofuran-1-one scaffold and the anilino moiety, are independently recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.

The 2-Benzofuran-1-one Scaffold: This structural motif is found in numerous natural and synthetic compounds exhibiting a wide array of biological activities. imjst.org Derivatives of this scaffold have been investigated for various therapeutic applications. The lactone ring is a key feature, contributing to the molecule's chemical reactivity and its ability to interact with biological targets. Research has shown that functionalization at the C-3 position is a common strategy for modulating the biological effects of these compounds. doubtnut.com

The Anilino Moiety: Aniline (B41778) and its derivatives are foundational building blocks in the synthesis of a multitude of organic compounds, including dyes, polymers, and pharmaceuticals. echemi.com The anilino group, consisting of an amino group attached to a phenyl ring, can significantly influence a molecule's electronic properties, solubility, and metabolic stability. prepchem.com In drug design, the anilino moiety is often incorporated to form key interactions with biological targets or to serve as a versatile handle for further chemical modification.

The combination of these two significant structural units in this compound suggests a compound with potential for complex chemical behavior and biological relevance.

Research into compounds related to this compound has evolved along several key trajectories, primarily focusing on the synthesis of the core scaffold and the introduction of diverse substituents to explore structure-activity relationships.

Early research often focused on the isolation of naturally occurring phthalides and the elucidation of their structures. This was followed by the development of synthetic methods to access the 2-benzofuran-1-one core. A common and direct method for synthesizing 3-amino-substituted isobenzofuranones involves the reaction of o-phthalaldehydic acid (also known as 2-formylbenzoic acid) with primary amines. ontosight.ainih.gov This reaction proceeds through a nucleophilic attack of the amine on the aldehyde group, followed by cyclization to form the stable lactone ring.

More recent research has shifted towards creating libraries of 3-substituted isobenzofuranones to screen for various biological activities, including antimicrobial and antiproliferative effects. imjst.orgresearchgate.net The development of stereoselective synthetic methods to control the stereochemistry at the C-3 position has also become an important area of investigation, as the spatial arrangement of substituents can be critical for biological function. Furthermore, computational studies are increasingly being used to predict the properties and potential biological targets of novel derivatives within this class.

Detailed Research Findings

While specific experimental data for this compound is limited, a general synthetic approach and expected characterization data can be inferred from studies on closely related compounds, such as 3-arylamino-isobenzofuran-1(3H)-ones.

Synthesis: A prevalent method for the synthesis of N-(3-phthalidyl) amines involves the condensation reaction between o-phthalaldehydic acid and a primary amine. ontosight.ai For the target compound, this would involve the reaction of a suitable precursor with aniline. A plausible route could be the reaction of 2-benzoylbenzoic acid with aniline under dehydrating conditions to form an intermediate imine which then cyclizes.

General Synthetic Scheme for 3-Amino-Substituted Isobenzofuranones: A general and well-documented procedure for analogous compounds involves refluxing o-phthalaldehydic acid with a substituted aniline in a solvent like methanol (B129727), often with a catalytic amount of acetic acid. nih.gov

Characterization: The structure of compounds in this class is typically confirmed using a combination of spectroscopic methods.

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the lactone carbonyl (C=O) stretching is expected in the region of 1760-1780 cm⁻¹. Another characteristic peak for the N-H bond of the anilino group would likely appear around 3300-3400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR would show characteristic signals for the aromatic protons of the benzofuranone system and the two phenyl rings. A signal for the N-H proton would also be present, and its chemical shift could vary depending on the solvent and concentration.

¹³C-NMR would display a signal for the lactone carbonyl carbon at approximately 165-170 ppm and a signal for the C-3 carbon (the stereocenter) in the downfield region. imjst.org

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight (301.34 g/mol ). A common fragmentation pattern for these types of molecules is the loss of the amino-phenyl group, leading to a phthalidyl cation fragment at m/z = 133. imjst.org

The following interactive table summarizes the expected physicochemical properties for this compound.

| Property | Value |

| Molecular Formula | C₂₀H₁₅NO₂ |

| Molecular Weight | 301.34 g/mol |

| CAS Number | 36149-35-6 |

| Heavy Atom Count | 23 |

| Rotatable Bond Count | 2 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

36149-35-6 |

|---|---|

Molecular Formula |

C20H15NO2 |

Molecular Weight |

301.3 g/mol |

IUPAC Name |

3-anilino-3-phenyl-2-benzofuran-1-one |

InChI |

InChI=1S/C20H15NO2/c22-19-17-13-7-8-14-18(17)20(23-19,15-9-3-1-4-10-15)21-16-11-5-2-6-12-16/h1-14,21H |

InChI Key |

QPDLGVOQDRRBLW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)NC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)NC4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Anilino 3 Phenyl 2 Benzofuran 1 One

Chemo- and Regioselective Construction of the 2-Benzofuran-1-one Framework

The foundational step in synthesizing the target molecule is the construction of the 2-benzofuran-1-one (phthalide) core. The regioselectivity of this process is crucial, especially with substituted aromatic precursors, to ensure the correct placement of the lactone ring.

Classical approaches often involve the intramolecular cyclization of precursors like 2-carboxybenzyl derivatives or the reduction of 2-acylbenzoic acids. However, modern methods offer greater control and substrate scope. A prominent strategy involves the intramolecular Friedel-Crafts-type acylation of α-phenoxycarbonyl compounds. The regiochemical outcome of this cyclization is often governed by steric and electronic factors of the substituents on the phenyl ring. For instance, in substrates where both ortho positions are available for cyclization, the reaction typically favors the sterically less-hindered position. oregonstate.edu

More recent innovations provide highly regioselective pathways. One such method is the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes, which proceeds through a cascade of reactions including a Diels-Alder cycloaddition to form highly substituted phenols that subsequently cyclize to the benzofuranone framework. oregonstate.edu This method allows for programmable substitution patterns with excellent regiochemical control. oregonstate.edu Another approach involves the direct, one-step synthesis from readily available phenols and α-haloketones, promoted by titanium tetrachloride, which combines a Friedel-Crafts-like alkylation with intramolecular cyclodehydration. nih.gov

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Intramolecular Friedel-Crafts Cyclization | α-Phenoxycarbonyl compounds | Steric and electronic control of regioselectivity. | oregonstate.edu |

| Diels-Alder Cascade Reaction | 3-Hydroxy-2-pyrones and nitroalkenes | Excellent regioselectivity; allows for complex substitution patterns. | oregonstate.edu |

| TiCl₄-Promoted Annulation | Phenols and α-haloketones | One-step process; broad substrate scope. | nih.gov |

| Hydrolysis and Lactonization | o-Chlorophenylacetic acid | Industrial method involving hydrolysis followed by acid-catalyzed lactonization. | google.com |

Stereoselective Introduction of the Anilino and Phenyl Substituents

Creating the C3 quaternary stereocenter with distinct anilino and phenyl groups is the most complex synthetic challenge. This requires the sequential or simultaneous formation of a C-C and a C-N bond with high stereocontrol. Most advanced strategies achieve this by starting with a 3-monosubstituted benzofuranone and introducing the second group enantioselectively.

Two primary pathways can be envisioned for the synthesis of 3-anilino-3-phenyl-2-benzofuran-1-one:

Asymmetric Amination of 3-Phenyl-2-benzofuran-1-one : This approach involves the synthesis of the 3-phenyl derivative first, followed by the enantioselective introduction of the anilino group at the C3 position.

Asymmetric Arylation of 3-Anilino-2-benzofuran-1-one : This pathway begins with a precursor containing the anilino group, followed by the asymmetric addition of the phenyl group.

Recent research has demonstrated the feasibility of the first approach through organocatalytic methods. Specifically, the asymmetric α-amination of 3-substituted-2-benzofuranones using N-heterocyclic carbene (NHC) catalysis has been reported. nih.govresearchgate.net This process involves the non-covalent interaction of the NHC with the substrate, which facilitates the formation of a chiral ion-pair intermediate that then reacts with an electrophilic amine source to create the C-N bond with high facial selectivity. nih.govresearchgate.net

The second approach, while less explored for anilino precursors, can be extrapolated from methods developed for the asymmetric alkylation of phthalide (B148349) derivatives. Asymmetric phase-transfer catalysis has been successfully used for the γ-alkylation of phthalide 3-carboxylic esters, providing access to 3,3-disubstituted derivatives with a chiral quaternary carbon. nih.govacs.org Adapting such a method for phenylation would be a viable, though challenging, strategy.

Catalytic Approaches in Carbon-Heteroatom and Carbon-Carbon Bond Formations

Catalysis is central to the efficient and selective synthesis of complex molecules like this compound. Both transition metals and organocatalysts play pivotal roles in forming the necessary C-O, C-C, and C-N bonds.

Transition metals such as palladium, copper, rhodium, and nickel are widely used to construct the benzofuranone skeleton and introduce substituents. elsevier.com Palladium-catalyzed reactions are particularly versatile, enabling C-O cross-coupling of bromo-chalcones with ethyl acetohydroxamate to form precursors that can be cyclized into benzofuran (B130515) derivatives. researchgate.net

Rhodium catalysis has been employed for the C–H activation and [3+2] annulation of N-phenoxy amides with alkynes to generate α-quaternary carbon-containing 2,3-dihydrobenzofurans. rsc.org Nickel-catalyzed intramolecular nucleophilic addition reactions have also been developed for the formation of benzofuran derivatives from suitable precursors. thieme.de These methods could be adapted to create the 3-phenyl-2-benzofuran-1-one intermediate required for subsequent amination.

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium(II) Acetate (B1210297) | C-O Cross-Coupling / Cyclization | Synthesis of benzofuran core from aryl halides. | researchgate.net |

| [Cp*RhCl₂]₂ | C-H Activation / [3+2] Annulation | Formation of C3-quaternary centers. | rsc.org |

| Nickel(II) Chloride / Ligand | Intramolecular Nucleophilic Addition | Cyclization to form benzofuran ring. | thieme.de |

| Copper(I) Iodide | Sonogashira Coupling / Cyclization | Synthesis of 2-substituted benzofurans from iodophenols and alkynes. | nih.gov |

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 3,3-disubstituted benzofuranones, avoiding the use of often toxic and expensive heavy metals. As mentioned, N-heterocyclic carbenes (NHCs) are highly effective for the enantioselective amination of 3-substituted benzofuranones. nih.govresearchgate.net The reaction proceeds via non-covalent catalysis, where the NHC forms a chiral ion pair with the enolate of the benzofuranone, guiding the approach of the electrophilic aminating agent. nih.gov This strategy has shown broad substrate scope and delivers products with high yields and enantioselectivities. researchgate.net

Another important class of organocatalysts is based on cinchona alkaloids and BINOL derivatives. rsc.org These are used in phase-transfer catalysis for the asymmetric alkylation of 3-substituted phthalides, enabling the construction of the quaternary stereocenter with high enantiomeric excess (ee). nih.govresearchgate.net These methods are complementary, allowing for either C-N or C-C bond formation at the chiral center.

| Catalyst Type | Reaction | Typical Yield | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Asymmetric α-Amination | 71-97% | Up to 95:5 er | researchgate.net |

| Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivative) | Asymmetric γ-Alkylation | Good to excellent | 74-88% ee (up to 95% ee after recrystallization) | nih.govacs.org |

| BINOL-derived Bifunctional Sulfide | Asymmetric Bromolactonization | Not specified | High enantioselectivity | rsc.org |

Sustainable and Green Chemistry Aspects in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. This includes the use of non-toxic reagents, recyclable catalysts, and alternative reaction media to minimize waste and environmental impact.

Efforts to develop greener syntheses of benzofuranones have focused on reducing the reliance on volatile organic solvents. Catalyst-free methods, such as the reaction between nitroepoxides and salicylaldehydes in DMF at high temperatures, have been developed, although their applicability to the target molecule may be limited. acs.org

The use of recyclable catalysts in alternative media is a promising approach. For example, palladium catalysts used in Heck or Sonogashira reactions for benzofuran synthesis can be employed in ionic liquids, which can be recycled and reused. nih.gov The use of deep eutectic solvents, such as a mixture of potassium carbonate and glycerol, has also been reported for related syntheses, offering a biodegradable and low-cost reaction medium. nih.gov While specific solvent-free or aqueous syntheses for this compound are not yet established, the application of these green chemistry principles to the synthesis of its precursors represents a key area for future research.

Atom Economy and E-Factor Optimization

The principles of green chemistry are pivotal in the development of modern synthetic routes, with atom economy and the Environmental Factor (E-Factor) being two of the most critical metrics. jocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comresearchgate.net The ideal reaction has an atom economy of 100%, meaning no atoms are wasted as byproducts. primescholars.com The E-Factor, introduced by Roger Sheldon, takes a broader view by quantifying the amount of waste generated per kilogram of product. numberanalytics.com A lower E-Factor signifies a more environmentally friendly process.

In the context of synthesizing this compound, optimization of these metrics involves the careful selection of reaction types. Classical methods that often employ stoichiometric reagents with poor atom economy, such as certain condensation or rearrangement reactions, are being supplanted by more efficient catalytic processes.

For instance, a hypothetical multi-component reaction (MCR) could be envisioned for the synthesis of this compound. An MCR involving 2-formylbenzoic acid (or a derivative), aniline (B41778), and a phenyl source in a one-pot procedure would inherently possess a higher atom economy compared to a multi-step synthesis where protecting groups and leaving groups are shed along the pathway.

Table 1: Comparison of Hypothetical Synthetic Routes by Green Chemistry Metrics

| Metric | Multi-Step Synthesis (e.g., Wittig, Grignard) | Catalytic Multi-Component Reaction |

|---|---|---|

| Atom Economy (%) | Often < 50% due to stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide, magnesium salts). | Potentially > 80%, with water as the primary byproduct. |

| E-Factor | High (>10), reflecting significant solvent, reagent, and workup waste. | Low (<5), due to fewer steps, catalytic reagent use, and reduced workup. |

| Key Optimization | Focus on byproduct recycling and solvent reduction. | Catalyst selection, solvent choice (e.g., water or solvent-free), and energy input. |

Optimizing the E-Factor involves a holistic assessment of the entire process. This includes minimizing solvent usage by employing high-concentration reactions or solvent-free conditions, using recyclable heterogeneous catalysts, and designing purification steps that avoid chromatography, such as crystallization or precipitation.

Continuous Flow and Microreactor Synthetic Protocols

Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include enhanced safety due to small reaction volumes, superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and straightforward scalability. semanticscholar.orgnih.gov

For the synthesis of this compound and its analogs, continuous flow protocols can be particularly advantageous. Research has demonstrated the successful continuous-flow synthesis of 3-aryl benzofuranones using heterogeneous catalysts. nih.govresearchgate.net A similar strategy could be adapted for the target molecule.

Table 2: Illustrative Parameters for Continuous Flow Synthesis

| Parameter | Value | Rationale |

|---|---|---|

| Reactor Type | Packed-Bed Reactor (PBR) | Allows for the use of a heterogeneous catalyst, simplifying purification. |

| Catalyst | Amberlyst-15H | A reusable and effective solid acid catalyst for condensation and alkylation. nih.gov |

| Temperature | 80-120 °C | Optimized to ensure sufficient reaction rate while minimizing byproduct formation. |

| Flow Rate | 0.1 - 1.0 mL/min | Controls the residence time of reactants in the catalytic zone. |

| Residence Time | 10 - 60 min | Precisely controlled to maximize conversion and selectivity. |

| Productivity | High (e.g., grams/hour) | A key advantage of continuous processing over batch synthesis. rsc.org |

The use of microreactors in this context allows for rapid screening of reaction conditions and optimization of yield and purity, accelerating the development of an efficient synthetic protocol.

Total Synthesis and Semisynthesis Paradigms

Total Synthesis refers to the complete chemical synthesis of a complex molecule from simple, commercially available precursors. While this compound is not a complex natural product that would be the subject of a lengthy total synthesis campaign, the principles of total synthesis—strategic bond disconnections (retrosynthesis) and convergent assembly—are fully applicable to its construction.

A convergent synthetic strategy is generally more efficient for a molecule of this type. In this approach, key fragments of the molecule are synthesized independently and then joined together in the final stages. For this compound, a retrosynthetic analysis might break the molecule down into three primary building blocks: a benzofuran-1-one core, an aniline moiety, and a phenyl group. The synthesis would then focus on developing efficient methods to assemble these components, for example, through a transition-metal-catalyzed cross-coupling reaction followed by an intramolecular cyclization.

Semisynthesis , in contrast, starts from a naturally occurring or readily available complex molecule and chemically modifies it to produce the desired target. This paradigm is most common in the synthesis of complex drug molecules where a natural product provides a structurally advanced starting point. For a synthetic scaffold like this compound, a true semisynthetic approach is less likely unless a closely related natural product or a bulk chemical precursor containing the core benzofuranone structure is available at a low cost. For instance, if a 3-hydroxy-3-phenyl-2-benzofuran-1-one were readily accessible, a simple substitution reaction with aniline could be considered a semisynthetic step to furnish the final product.

Mechanistic Investigations of 3 Anilino 3 Phenyl 2 Benzofuran 1 One Formation

Elucidation of Reaction Pathways and Transition States

The formation of the 3-Anilino-3-phenyl-2-benzofuran-1-one core structure is thought to proceed primarily through the condensation of a substituted benzoic acid derivative with an aniline (B41778). A highly plausible route involves the reaction of 2-benzoylbenzoic acid with aniline under conditions that promote condensation and subsequent intramolecular cyclization.

The primary mechanism for the formation of this compound from 2-benzoylbenzoic acid and aniline is a form of condensation followed by an intramolecular nucleophilic attack. The key steps are outlined below:

Initial Nucleophilic Attack: The reaction likely initiates with the nucleophilic attack of the amino group of aniline on the electrophilic carbonyl carbon of the benzoyl group in 2-benzoylbenzoic acid. This step is typically catalyzed by an acid, which protonates the carbonyl oxygen, increasing its electrophilicity.

Formation of a Hemiaminal Intermediate: This initial attack forms an unstable hemiaminal (or carbinolamine) intermediate.

Dehydration: The hemiaminal intermediate readily dehydrates under acidic conditions to form a protonated imine or iminium ion.

Intramolecular Cyclization (Lactonization): The crucial ring-forming step is an intramolecular nucleophilic attack by the oxygen atom of the carboxylic acid group onto the electrophilic carbon of the iminium ion. This 5-exo-trig cyclization is a type of lactonization that forms the five-membered furanone ring.

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the stable, neutral this compound product.

An alternative pathway, observed in the synthesis of related 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones, involves an alkali-promoted cascade of Michael addition and lactonization. royalsocietypublishing.org In this scenario, a carbanion is generated from an ortho-hydroxyphenyl acetate (B1210297) derivative which then acts as a Michael donor to an acceptor, followed by an intramolecular lactonization to form the benzofuranone ring. royalsocietypublishing.org While the specific substrates differ, this highlights that both acidic and basic conditions can facilitate the crucial cyclization step.

While direct condensation is the most probable route, other complex reaction types are known in benzofuran (B130515) synthesis. For instance, rearrangement of 2-hydroxychalcones is a strategy used to selectively synthesize 3-acylbenzofurans. nih.gov This process proceeds through cyclized 2,3-dihydrobenzofuran (B1216630) intermediates which then aromatize under different conditions to yield various isomers. nih.gov

Pericyclic reactions, such as the photoinduced 6π-electrocyclization of 2-(benzofuran-2-yl)-3-phenylpyridine derivatives, have also been employed to create complex fused benzofuran systems. researchgate.net However, for the direct synthesis of a relatively simple structure like this compound, such rearrangement or pericyclic pathways are considered less likely than the straightforward condensation-cyclization mechanism.

Kinetic Studies and Rate Determining Step Analysis

Specific kinetic studies for the formation of this compound are not extensively documented. However, analysis of the proposed mechanism allows for logical deductions about the rate-determining step (RDS). In acid-catalyzed, multi-step reactions of this type, the RDS can vary depending on the specific substrates and conditions.

The rate of cyclization is often influenced by steric factors at the position adjacent to the reacting groups. nih.gov In the proposed pathway, the formation of the iminium ion or the subsequent intramolecular lactonization could be the rate-limiting step.

If the initial nucleophilic attack by the weakly nucleophilic aniline is slow and reversible, the dehydration step to form the iminium ion could be rate-determining.

Alternatively, if the iminium ion is formed rapidly, the ring-closing lactonization step (a 5-exo-trig cyclization), which requires a specific conformation, could be the RDS.

Control experiments could elucidate this; for example, observing the reaction rate's dependence on the concentration of the acid catalyst can provide insight. A strong dependence would suggest that a protonation event is key to the rate-determining step.

Identification and Characterization of Reaction Intermediates

The mechanistic pathway for the synthesis of this compound involves several key intermediates. While often transient and difficult to isolate, their existence is inferred from the reaction mechanism and studies of analogous systems.

Hemiaminal Adduct: The initial product of the reaction between the aniline and the ketone carbonyl is a hemiaminal intermediate. These are typically unstable and exist in equilibrium with the starting materials and the subsequent imine.

Iminium Ion: Following acid-catalyzed dehydration of the hemiaminal, a resonance-stabilized iminium ion is formed. This intermediate is significantly more electrophilic than the starting ketone, which is crucial for facilitating the subsequent intramolecular cyclization by the less nucleophilic carboxylic acid group. In related syntheses, the formation of an iminium ion is a proposed key step. acs.orgnih.gov

Protonated Lactone (Oxonium Ion): The immediate product of the ring-closing lactonization is a protonated form of the final product, where the ether oxygen in the furanone ring bears a positive charge. This is a strong acid and is rapidly deprotonated by a solvent or conjugate base to yield the final product.

The table below summarizes the proposed intermediates and the methods that could be used for their characterization.

| Intermediate | Proposed Structure | Potential Characterization Method |

| Hemiaminal Adduct | Adduct of aniline and 2-benzoylbenzoic acid | Low-temperature NMR spectroscopy. |

| Iminium Ion | Product of hemiaminal dehydration | Trapping experiments, computational modeling. |

| Oxonium Ion | Protonated final product post-cyclization | In-situ spectroscopic methods under strong acid conditions. |

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

Catalysts are essential for achieving efficient synthesis of benzofuranone structures. The choice of catalyst dictates the reaction pathway and can significantly influence yield and selectivity.

Acid Catalysts: For the proposed condensation-cyclization pathway, protic acids (e.g., p-toluenesulfonic acid, sulfuric acid) or Lewis acids (e.g., BF₃·OEt₂, AlCl₃) are critical. oregonstate.edu They serve to activate the carbonyl group toward nucleophilic attack and to facilitate the dehydration of the hemiaminal intermediate. oregonstate.edu Trifluoroacetic acid (TFA) has been shown to be effective in promoting the final ring closure of intermediate phenols to benzofuranones. oregonstate.edu

Base Catalysts: In alternative synthetic routes, bases play a crucial role. Strong bases like cesium carbonate (Cs₂CO₃) have been used to promote cascade reactions involving Michael addition followed by lactonization to form similar 3-amino-substituted benzofuranones. royalsocietypublishing.org The base deprotonates a precursor to generate a nucleophile that initiates the cascade. royalsocietypublishing.org

Transition Metal Catalysts: While less direct for this specific transformation, transition metals like palladium and copper are widely used in modern benzofuran synthesis, typically involving cross-coupling and cyclization reactions of precursors like o-iodophenols and alkynes. acs.orgscienceopen.com

The following table provides examples of catalytic systems used in the synthesis of benzofurans and related heterocycles.

| Catalyst Type | Example(s) | Role in Reaction | Reference |

| Protic Acid | p-TsOH, TFA, HBr | Carbonyl activation, dehydration, cyclization | oregonstate.edunih.gov |

| Lewis Acid | BF₃·Et₂O, AlCl₃, TiCl₄ | Carbonyl activation, Friedel-Crafts alkylation | oregonstate.eduscienceopen.com |

| Alkali Metal Base | Cs₂CO₃ | Deprotonation to initiate Michael addition/lactonization | royalsocietypublishing.org |

| Transition Metal | Pd/Cu, Rhodium | C-C and C-O bond formation via cross-coupling/cyclization | scienceopen.comnih.gov |

Isotopic Labeling Studies for Mechanistic Validation

Isotopic labeling is a powerful tool for unequivocally validating proposed reaction mechanisms by tracing the path of atoms from reactants to products. scripps.eduthieme-connect.de For the formation of this compound, several labeling experiments could provide definitive mechanistic proof.

¹⁸O-Labeling: Synthesizing 2-benzoylbenzoic acid with an ¹⁸O label in the carboxylic acid group would be highly informative. If the proposed intramolecular lactonization mechanism is correct, the ¹⁸O label should appear exclusively in the ether-like oxygen (O1 position) of the benzofuranone ring. If it were to appear in the carbonyl group (C2 position), it would suggest a different mechanism, perhaps involving intermolecular esterification followed by cyclization.

¹⁵N-Labeling: Using ¹⁵N-labeled aniline as a starting material would confirm that the nitrogen atom in the final product originates from the aniline. Mass spectrometry of the final product would show a molecular ion peak one mass unit higher (M+1) than the unlabeled product, confirming the incorporation.

Deuterium (B1214612) Labeling: Deuterium (D) labeling can be used to probe proton transfer steps or to investigate unexpected rearrangements. For instance, in a study of a benzofuran impurity formed during the synthesis of a thyroid hormone receptor antagonist, deuterium labeling using deuterated water helped to confirm the proposed formation mechanism. escholarship.org A similar approach could be used here to probe the dehydration step.

These experiments, by providing a clear map of atomic fates, can distinguish between plausible but distinct mechanistic pathways, thereby offering definitive validation. nih.gov

Derivatization Strategies and Analog Design for 3 Anilino 3 Phenyl 2 Benzofuran 1 One

Systematic Functionalization of the Anilino Phenyl Ring

The anilino moiety, being an activated aromatic system, is a prime target for functionalization.

Electrophilic Aromatic Substitution on the Anilino Moiety

The amino group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. nih.gov Therefore, reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation would be expected to occur on the anilino phenyl ring.

Halogenation: Direct bromination or chlorination would likely yield a mixture of ortho- and para-substituted products. Due to the steric bulk of the benzofuranone substituent, the para-position is anticipated to be the major product. Milder halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could offer better control over the reaction.

Nitration: Nitration using standard conditions (e.g., HNO₃/H₂SO₄) would introduce a nitro group, again, likely at the para-position. The strong activating nature of the amino group might lead to over-reaction or oxidation, necessitating careful control of reaction conditions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are theoretically possible. However, the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. nih.gov This can often be circumvented by protecting the amino group, for example, as an amide, before carrying out the reaction.

Hypothetical Electrophilic Aromatic Substitution Reactions on the Anilino Phenyl Ring:

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Bromination | Br₂/FeBr₃ | 3-(4-Bromoanilino)-3-phenyl-2-benzofuran-1-one |

| Nitration | HNO₃/H₂SO₄ | 3-(4-Nitroanilino)-3-phenyl-2-benzofuran-1-one |

Cross-Coupling Reactions at Pre-functionalized Anilines

A more versatile approach to derivatizing the anilino phenyl ring involves the use of pre-functionalized anilines in the synthesis of the parent compound or subsequent modification of a halogenated derivative. For instance, a 3-(haloanilino)-3-phenyl-2-benzofuran-1-one could serve as a scaffold for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction of a bromo-substituted anilino derivative with an aryl or vinyl boronic acid would lead to the formation of a new carbon-carbon bond, introducing diverse aryl or vinyl substituents. mdpi.com

Buchwald-Hartwig Amination: This reaction would allow for the introduction of a secondary or tertiary amino group by coupling the haloanilino derivative with an amine.

Sonogashira Coupling: The introduction of an alkyne moiety could be achieved through the coupling of the haloanilino derivative with a terminal alkyne.

Illustrative Cross-Coupling Reactions on a Pre-functionalized Anilino Ring:

| Coupling Reaction | Reactants | Product |

|---|---|---|

| Suzuki-Miyaura | 3-(4-Bromoanilino)-3-phenyl-2-benzofuran-1-one + Phenylboronic acid | 3-(4-Phenylanilino)-3-phenyl-2-benzofuran-1-one |

| Buchwald-Hartwig | 3-(4-Bromoanilino)-3-phenyl-2-benzofuran-1-one + Morpholine | 3-(4-Morpholinoanilino)-3-phenyl-2-benzofuran-1-one |

Modifications on the Phenyl Group at Benzofuranone Position 3

Functionalization of the C3-phenyl group is more challenging due to its non-activated nature.

Regioselective Halogenation and Subsequent Derivatization

Direct electrophilic halogenation of the C3-phenyl ring would likely require harsh conditions and could lead to a mixture of isomers. However, if regioselective halogenation can be achieved, for example, through directed metalation-halogenation, the resulting halo-derivative would be a versatile intermediate for cross-coupling reactions, similar to those described in section 4.1.2.

Direct Functionalization and Alkylation Strategies

Direct C-H activation and functionalization of the C3-phenyl ring is a modern approach but would require specific directing groups and catalysts, which have not been reported for this molecule. Friedel-Crafts alkylation on this ring is also expected to be difficult due to its deactivation by the adjacent carbonyl group of the lactone.

Chemical Transformations of the 2-Benzofuran-1-one Heterocyclic Core

The 2-benzofuran-1-one (phthalide) core is susceptible to various chemical transformations, primarily involving the lactone functionality.

Ring-Opening Reactions: The lactone ring can be opened under basic or acidic conditions. Treatment with a strong base like sodium hydroxide (B78521) would lead to the corresponding sodium salt of the carboxylic acid. Acid-catalyzed hydrolysis would yield the carboxylic acid itself. These ring-opened products could then be subjected to further derivatization at the newly formed carboxyl and hydroxyl/amino groups.

Reduction of the Lactone: The carbonyl group of the lactone can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the formation of a diol.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds could add to the carbonyl group of the lactone, leading to ring-opened products or, in some cases, more complex rearranged structures.

Potential Transformations of the 2-Benzofuran-1-one Core:

| Reaction | Reagents | Product |

|---|---|---|

| Basic Hydrolysis | NaOH | Sodium 2-((anilino)(phenyl)methyl)-3-hydroxybenzoate |

| Reduction | LiAlH₄ | (2-((Anilino)(phenyl)methyl)phenyl)methanol |

Peripheral Functionalization of the Benzofuranone System

Peripheral functionalization of the 3-anilino-3-phenyl-2-benzofuran-1-one scaffold can be achieved by introducing various substituents onto the aniline (B41778) ring, the pendant phenyl ring at the 3-position, and the fused benzene (B151609) ring of the benzofuranone core. These modifications can be accomplished either by utilizing appropriately substituted starting materials during the initial synthesis or through post-synthetic modifications of the parent compound.

A common synthetic route involves the condensation of a substituted aniline with a substituted 2-formylbenzoic acid. For instance, a one-pot cascade reaction of N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters with α,β-unsaturated carbonyl compounds, promoted by caesium carbonate, has been established for the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives. royalsocietypublishing.org This methodology allows for the introduction of substituents on the aniline moiety and the benzofuranone ring system by selecting the appropriately substituted precursors.

Studies on related 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones have demonstrated the synthesis of a series of derivatives by reacting phthalaldehydic acid with various 4-substituted anilines in refluxing methanol (B129727) with a few drops of acetic acid. researchgate.net This approach allows for the introduction of a range of functional groups on the para-position of the aniline ring.

Table 1: Examples of Synthesized 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones researchgate.net

| Substituent (R) | Compound |

|---|---|

| H | 3-(phenylamino)isobenzofuran-1(3H)-one |

| CH₃ | 3-((4-methylphenyl)amino)isobenzofuran-1(3H)-one |

| OCH₃ | 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one |

| OH | 3-((4-hydroxyphenyl)amino)isobenzofuran-1(3H)-one |

| F | 3-((4-fluorophenyl)amino)isobenzofuran-1(3H)-one |

| Cl | 3-((4-chlorophenyl)amino)isobenzofuran-1(3H)-one |

| NO₂ | 3-((4-nitrophenyl)amino)isobenzofuran-1(3H)-one |

This table is based on data for compounds with a hydrogen atom at the 3-position instead of a phenyl group, but illustrates the principle of peripheral functionalization on the anilino moiety.

Ring Expansion and Contraction Methodologies

Methodologies for the ring expansion and contraction of the benzofuranone core in this compound are less commonly reported. However, general strategies for the rearrangement of related heterocyclic systems can be considered.

Photochemical rearrangements offer a potential route for modifying the core structure. For instance, the photoinduced enolization of 2-(ortho-tolyl)benzofuran-3-one has been observed, leading to a tautomeric form. While this does not represent a ring expansion or contraction, it demonstrates the potential for photochemical manipulation of the benzofuranone system. psu.edu Other photochemical routes have been developed for the synthesis of 2-substituted benzo[b]furans from 2-chlorophenol (B165306) derivatives and terminal alkynes, indicating the utility of photochemistry in the chemistry of benzofurans. nih.govresearchgate.net

Another potential avenue for ring modification is through rearrangement reactions. For example, a simple and efficient method for the synthesis of substituted naphtho[1,2-b]benzofuran-7(8H)-ones is based on the photorearrangement of 4H-chromen-4-one derivatives. This reaction involves photocyclization, a psu.edunih.gov-H-sigmatropic rearrangement, and heterocyclic ring opening, showcasing a complex transformation of the heterocyclic core. rsc.org

Synthesis of Chiral Analogs and Enantiomerically Pure Forms

The carbon atom at the 3-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is of significant interest and can be approached through asymmetric catalysis or chiral resolution.

Catalytic asymmetric synthesis provides a direct route to enantiomerically enriched benzofuranones. researchgate.net For example, the copper(II)-catalyzed asymmetric Henry reaction of benzofuran-2-carbaldehydes with nitromethane, using chiral β-amino alcohol ligands, has been shown to produce (S)-enriched benzofuryl β-nitro alcohols with high enantioselectivity (up to 98% ee). rsc.org These intermediates can then be further elaborated to chiral benzofuran (B130515) derivatives.

In a one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones, it was noted that when an asymmetric starting material was used, the resulting epimers could be separated by conventional chromatography. This suggests that diastereoselective synthesis followed by separation is a viable strategy for obtaining enantiomerically pure analogs. royalsocietypublishing.org

Multi-enzymatic cascade systems have also been employed for the chiral synthesis of related compounds, such as 3-amino-1-phenylbutane, highlighting the potential of biocatalysis in accessing enantiopure building blocks for the synthesis of chiral 3-aminobenzofuranone analogs. mdpi.com

Structure-Property Relationships from Chemical Modifications (excluding physical and biological properties)

The introduction of different functional groups at various positions on the this compound scaffold can significantly influence its chemical and spectroscopic properties.

A study on a series of 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones investigated the effect of substituents on their spectroscopic properties. researchgate.net The absorption spectra of these compounds were measured in various solvents to understand the influence of both the substituent and the solvent on the electronic transitions. It was observed that electron-donating and electron-withdrawing groups on the aniline ring caused shifts in the absorption maxima. For example, in methanol, derivatives with electron-donating groups (like -OH and -OCH₃) and electron-withdrawing groups (like -NO₂ and -COCH₃) generally showed a hypsochromic (blue) shift compared to the unsubstituted compound. researchgate.net

The influence of substituents on the spectroscopic properties of imines, which share the C=N bond character with the anilino moiety, has also been studied. In benzylidene aniline-type imines, the electronic effects of substituents in the 4,4'-positions were found to affect the shape of the UV-vis spectra. nih.govresearchgate.net

The thermal stability of the benzofuranone core can also be influenced by peripheral functionalization. For instance, in a study on 1,3,4-thiadiazole (B1197879) sulfonamide-based compounds, ligand binding was shown to enhance the thermal stability of the target protein, indicating that molecular interactions influenced by substituents can affect thermal properties. acs.org

Furthermore, the crystal packing of these molecules, which is dictated by intermolecular interactions, can be affected by the nature and position of substituents. This, in turn, can influence the bulk properties of the material. For example, in a study of N-(3-ethynylphenyl)-3-fluorobenzamide polymorphs, the anisotropy in mechanical properties was attributed to the different orientations of hydrogen bonds and π-π stacking interactions, which were governed by the molecular structure. researchgate.net Similarly, for 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, the presence of methoxy (B1213986) or fluoro substituents on the phenyl rings resulted in variations in the extended crystal network. mdpi.com

Advanced Spectroscopic and Diffraction Based Characterization of 3 Anilino 3 Phenyl 2 Benzofuran 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 3-Anilino-3-phenyl-2-benzofuran-1-one in solution and in the solid state. While standard one-dimensional ¹H and ¹³C NMR provide foundational information, advanced two-dimensional and specialized NMR techniques offer a deeper understanding of its complex structure and dynamics.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and mapping the covalent structure of this compound.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For this compound, COSY spectra would establish the connectivity within the phenyl and anilino rings by showing correlations between ortho, meta, and para protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the ¹³C signals of the protonated carbons in all three aromatic rings of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For this compound, NOESY could reveal through-space interactions between the protons of the C3-phenyl group and the C3-anilino group, as well as their spatial relationship with the benzofuranone backbone.

Table 1: Hypothetical 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Information Obtained |

|---|---|---|

| COSY | ¹H – ¹H | Reveals proton-proton coupling networks within the aromatic rings. |

| HSQC | ¹H – ¹³C (¹J) | Assigns carbons directly attached to specific protons. |

| HMBC | ¹H – ¹³C (²⁻³J) | Establishes connectivity across quaternary carbons and heteroatoms. |

| NOESY | ¹H – ¹H (Space) | Determines spatial proximity and conformational preferences of the substituent groups. |

Solid-State NMR for Structural Elucidation in Solid Forms

In the absence of a suitable single crystal for X-ray diffraction, solid-state NMR (ssNMR) serves as a powerful method for characterizing the structure of this compound in its crystalline or amorphous solid forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of different polymorphs or conformers in the solid state, which may exhibit distinct chemical shifts due to differences in crystal packing and intermolecular interactions.

Dynamic NMR for Conformational Dynamics and Rotational Barriers

The single bonds connecting the phenyl and anilino groups to the central C3 atom are subject to rotational motion. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, can be used to investigate the kinetics of this conformational exchange. By monitoring the coalescence of NMR signals as the temperature is changed, it is possible to determine the energy barriers (ΔG‡) for rotation around the C3-N and C3-C bonds. This information provides critical insight into the molecule's flexibility and the steric hindrance imposed by the bulky substituents.

High-Resolution Mass Spectrometry (HRMS) and Advanced Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular weight of this compound, allowing for the unambiguous determination of its elemental formula. Advanced mass spectrometry techniques further probe its structure through controlled fragmentation.

Tandem Mass Spectrometry (MS/MS) for Substructure Identification

In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the C3-N and C3-C bonds, leading to the formation of characteristic ions corresponding to the benzofuranone core, the phenyl group, and the anilino group. Analyzing these fragments confirms the identity and connectivity of the major substructures within the molecule.

Table 2: Expected Key Fragment Ions in MS/MS of this compound

| m/z (Mass/Charge) | Proposed Fragment Structure |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M - C₆H₅NH]⁺ | Loss of the anilino radical |

| [M - C₆H₅]⁺ | Loss of the phenyl radical |

| [C₆H₅NH₂]⁺ | Aniline (B41778) fragment ion |

Ion Mobility Mass Spectrometry for Isomer Differentiation

Ion mobility mass spectrometry (IM-MS) adds another dimension of separation to mass analysis. It separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. This technique would be particularly valuable for distinguishing this compound from any potential structural isomers that have the same exact mass. By measuring the collision cross-section (CCS) of the ion, IM-MS provides an experimental measure of its three-dimensional shape, offering a powerful method for confirming the compound's identity and purity.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal evidence of molecular connectivity, conformation, and the intricate network of intermolecular interactions that govern the crystal lattice.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) offers an atomic-resolution view of the molecule, enabling the precise determination of bond lengths, bond angles, and torsional angles. For this compound, which contains a stereocenter at the C3 position, SCXRD is invaluable for establishing the absolute stereochemistry of a single enantiomer, provided a suitable crystal is obtained and anomalous dispersion is effectively utilized.

While the specific crystallographic data for this compound is not publicly available, extensive studies on closely related analogues, such as 3-(substituted-anilino)isobenzofuran-1(3H)-ones, provide a robust framework for understanding its likely structural features. For instance, the crystal structure of 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one reveals an orthorhombic crystal system with the space group Pbca. mdpi.comchemsynthesis.com The benzofuranone and the dimethylaniline fragments in this analogue are nearly perpendicular to each other, with a dihedral angle of 89.12 (5)°. mdpi.comchemsynthesis.com

The crystal packing of these molecules is typically dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions. In the case of the dimethylaniline analogue, N—H···O hydrogen bonds link the molecules into chains. mdpi.comchemsynthesis.com Furthermore, π–π stacking interactions between the aromatic rings of the benzofuranone moieties contribute to the stability of the crystal lattice, with centroid-centroid distances in the range of 3.7 to 3.8 Å. mdpi.comchemsynthesis.com C—H···π interactions are also commonly observed, further stabilizing the three-dimensional crystal structure. It is highly probable that this compound will exhibit similar intermolecular interactions, including a key N—H···O hydrogen bond involving the lactone carbonyl and the aniline N-H group, as well as π–π stacking between the phenyl and benzofuranone aromatic systems.

A representative table of crystallographic data for a related compound, 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, is presented below to illustrate the type of information obtained from an SCXRD analysis.

| Crystal Data for 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one | |

| Chemical Formula | C₁₆H₁₅NO₂ |

| Formula Weight | 253.29 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.3386 (7) |

| b (Å) | 14.9133 (11) |

| c (Å) | 24.3322 (18) |

| V (ų) | 2663.0 (4) |

| Z | 8 |

| Dcalc (Mg m⁻³) | 1.264 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Refinement Details for 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one | |

| R[F² > 2σ(F²)] | 0.048 |

| wR(F²) | 0.144 |

| S (Goodness-of-fit) | 1.02 |

| Reflections collected | 20839 |

| Independent reflections | 2906 |

| Data/restraints/parameters | 2906 / 0 / 174 |

Powder X-ray Diffraction for Polymorph Identification

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Each polymorph possesses a unique crystal lattice and, consequently, a distinct powder X-ray diffraction (PXRD) pattern. PXRD is a powerful, non-destructive technique for identifying and differentiating between these polymorphs. oregonstate.edu

The PXRD pattern is a fingerprint of a crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the d-spacings of the crystal lattice planes as described by Bragg's Law. Different polymorphs of a compound will produce different PXRD patterns, allowing for their unambiguous identification.

Currently, there are no specific reports in the public domain detailing the polymorphs of this compound. However, a polymorph screening study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD. The appearance of distinct sets of 2θ peaks would indicate the presence of different polymorphic forms. This analysis is crucial for ensuring the consistency and reproducibility of the solid-state form of the material.

Advanced Vibrational Spectroscopy (FT-IR, Raman)

Detailed Analysis of Characteristic Functional Group Modes

Carbonyl (C=O) Stretching: The lactone carbonyl group is expected to show a strong absorption in the FT-IR spectrum and a corresponding band in the Raman spectrum in the region of 1750-1780 cm⁻¹. This frequency is characteristic of a five-membered lactone ring fused to an aromatic system.

N-H Stretching and Bending: The secondary amine (N-H) of the anilino group will give rise to a characteristic stretching vibration in the FT-IR spectrum, typically appearing as a sharp to medium band in the range of 3350-3450 cm⁻¹. The N-H bending vibration is expected in the region of 1500-1550 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the aniline moiety is anticipated to appear in the 1250-1350 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The phenyl and benzofuranone aromatic rings will exhibit multiple C-H stretching bands above 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The lactone C-O stretching vibrations will likely appear in the 1000-1300 cm⁻¹ range.

A detailed analysis of the FT-IR and Raman spectra, often aided by computational methods such as Density Functional Theory (DFT), can provide a complete assignment of the vibrational modes and offer insights into the electronic structure and intermolecular interactions of the molecule.

| Predicted Characteristic Vibrational Modes for this compound | |

| Functional Group | Vibrational Mode |

| Lactone C=O | Stretching |

| Anilino N-H | Stretching |

| Anilino N-H | Bending |

| Aromatic C=C | Stretching |

| Anilino C-N | Stretching |

| Lactone C-O | Stretching |

| Aromatic C-H | Stretching |

Resonance Raman Spectroscopy for Electronic Resonance Enhancement

Resonance Raman (RR) spectroscopy is a powerful technique that can provide enhanced sensitivity and selectivity for specific parts of a molecule that contain a chromophore. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, the Raman scattering from vibrational modes coupled to that electronic transition can be selectively enhanced by several orders of magnitude. rsc.org

For this compound, the aromatic systems of the benzofuranone and the anilino-phenyl moieties constitute chromophores that absorb in the UV-visible region. An RR experiment could potentially be designed to selectively enhance the vibrations of either the benzofuranone core or the anilino-phenyl substituent by choosing an appropriate laser excitation wavelength. This would allow for a more detailed investigation of the vibrational structure of these specific fragments and how they are influenced by their molecular environment and intermolecular interactions. No specific resonance Raman studies have been reported for this compound to date.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

This compound possesses a chiral center at the C3 position and can therefore exist as a pair of enantiomers. Chiroptical spectroscopy, which measures the differential interaction of left and right circularly polarized light with a chiral molecule, is the primary method for investigating the stereochemical properties of such compounds in solution. The two main chiroptical techniques are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

For chiral benzofuran (B130515) derivatives, ECD has been successfully used to determine the absolute configuration by comparing experimental spectra with those predicted by quantum-chemical calculations. mdpi.com Empirical rules have also been developed that correlate the sign of specific Cotton effects with the helicity or stereochemistry of the molecule. mdpi.comrsc.org

In the absence of experimental ECD data for this compound, a theoretical approach would involve calculating the ECD spectra for both the (R)- and (S)-enantiomers using time-dependent density functional theory (TD-DFT). Comparison of the calculated spectra with an experimentally obtained spectrum would allow for the unambiguous assignment of the absolute configuration of the enantiomer being studied. Furthermore, the magnitude of the ECD signal can be used to determine the enantiomeric purity of a sample.

An article focusing on the advanced spectroscopic and diffraction-based characterization of this compound cannot be generated at this time. A thorough search for scientific literature containing specific Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) data for this compound did not yield any relevant results.

The existing research primarily focuses on similar benzofuranone derivatives. For instance, studies on 3-ethoxy-3-phenyl-2-benzofuran-1(3H)-one have explored its potential biological activities, such as antioxidant and antimicrobial properties. ontosight.ai Similarly, research on aminobenzimidazole-coumaranone conjugates, which share a structural relationship, has utilized Electronic Circular Dichroism (ECD) to determine their absolute configurations, often supported by theoretical calculations. nih.gov

Furthermore, while the principles and applications of Vibrational Circular Dichroism (VCD) are well-established for determining the chiral purity and studying chiral induction in various molecules, specific VCD data for this compound is not available in the public domain. rsc.orgnih.gov

Without experimental or theoretical ECD and VCD data for this compound, it is not possible to provide a scientifically accurate and detailed analysis as requested in the outline. The generation of hypothetical data would compromise the integrity and factual basis of the article.

Therefore, the requested content on the Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectroscopy of this compound, including data tables and detailed research findings, cannot be produced.

Theoretical and Computational Chemistry Studies of 3 Anilino 3 Phenyl 2 Benzofuran 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Specific data from DFT, Ab Initio, or TD-DFT calculations for 3-Anilino-3-phenyl-2-benzofuran-1-one are not available in the reviewed literature.

Conformational Analysis and Potential Energy Surface Mapping

Specific data from molecular mechanics, force field simulations, or global optimization of conformational space for this compound are not available in the reviewed literature.

Reaction Pathway Simulations and Transition State Identification

Theoretical investigations into the reaction mechanism for the synthesis of this compound, which is typically formed from the condensation of phthalaldehydic acid and aniline (B41778), involve mapping the potential energy surface to identify the most favorable reaction pathway. researchgate.net This analysis is critical for understanding reaction kinetics and optimizing synthesis conditions.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool used to confirm the connection between a calculated transition state and the corresponding reactants and products on the potential energy surface. An IRC calculation starts at the saddle point of the transition state and follows the minimum energy path in both forward and reverse directions, mapping out the trajectory of the reaction.

For the formation of this compound, an IRC analysis would be employed on the transition state of the key bond-forming or rearrangement steps. Successful IRC calculations would demonstrate a smooth transformation from the reactant geometries (e.g., an intermediate derived from phthalaldehydic acid and aniline) to the product geometry, thereby validating the identified transition state as the correct one for the reaction under investigation.

Activation Energy Barrier Determination

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. In computational chemistry, it is determined by calculating the energy difference between the reactants and the transition state. This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT).

The calculation process involves:

Geometry Optimization: The three-dimensional structures of the reactants, transition state, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products will have all positive (real) vibrational frequencies, while a true transition state will have exactly one negative (imaginary) frequency, corresponding to the motion along the reaction coordinate.

Energy Calculation: The electronic energies of the optimized structures are calculated at a high level of theory. The activation energy is then the difference in energy between the transition state and the initial reactants.

For this compound, this would provide a quantitative measure of the kinetic feasibility of its synthesis pathway.

Spectroscopic Property Prediction from First Principles

First-principles calculations allow for the prediction of various spectroscopic properties of a molecule directly from quantum mechanical principles, without reliance on empirical parameters. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. nih.govrsc.org The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method applied to a DFT-optimized geometry of the molecule.

The predicted chemical shifts are typically calculated as absolute shieldings (σ) and then converted to chemical shifts (δ) relative to a reference compound, such as tetramethylsilane (B1202638) (TMS). While highly accurate, the results can be sensitive to the choice of the DFT functional, basis set, and the inclusion of solvent effects. nih.gov Comparing the computationally predicted spectrum with the experimental one can help assign specific peaks and confirm the proposed structure of this compound.

Simulated Vibrational and Electronic Spectra

Computational methods can simulate both vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. Vibrational frequencies are obtained from the second derivatives of the energy with respect to atomic displacements, calculated for the optimized geometry. These frequencies correspond to the characteristic stretching, bending, and torsional motions of the molecule's functional groups.

Electronic spectra are predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). shd-pub.org.rsbg.ac.rs These calculations provide information about the electronic transitions between molecular orbitals, yielding the excitation energies (corresponding to absorption wavelengths), oscillator strengths (corresponding to absorption intensities), and the nature of the orbitals involved in the transition.

For this compound, TD-DFT calculations have been performed to understand its electronic structure. bg.ac.rs The primary electronic transitions are associated with intramolecular charge transfer (ICT). bg.ac.rs The key transitions, calculated in methanol (B129727), involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of a compound. While full MD simulations for this compound are not extensively reported, the significant influence of the solvent environment on its properties has been a subject of both experimental and theoretical investigation. shd-pub.org.rsbg.ac.rs

The effect of solvent polarity on the electronic absorption spectrum (solvatochromism) of this compound has been studied. researchgate.net Theoretical approaches, such as DFT and TD-DFT combined with continuum solvent models (like the Polarizable Continuum Model, PCM), are used to simulate how the solvent environment alters the electronic structure and transition energies of the molecule.

Experimental studies have measured the absorption maxima of this compound in a wide range of solvents. researchgate.net A hypsochromic (blue) shift is generally observed in the lower wavelength absorption peak as solvent polarity increases. bg.ac.rs This behavior indicates that the nature of solute-solvent interactions plays a crucial role in the molecule's electronic properties. These experimental results provide a benchmark for validating and refining computational models that account for solvent effects.

Applications of 3 Anilino 3 Phenyl 2 Benzofuran 1 One in Advanced Organic Synthesis and Catalysis

Role as a Key Intermediate in Complex Molecule Synthesis

The primary role of 3-Anilino-3-phenyl-2-benzofuran-1-one in organic synthesis is as a key intermediate for constructing more complex molecular architectures. Its structure, featuring an aminated quaternary stereocenter at the C3 position, is a valuable building block for various target molecules. royalsocietypublishing.org

The synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives has been achieved through a one-pot cascade reaction involving a Michael addition and subsequent lactonization. royalsocietypublishing.org In this type of synthesis, N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters act as Michael donors with various α,β-unsaturated carbonyl compounds. This methodology allows for the creation of the 3-amino-3-substituted-benzofuranone core.

Another relevant synthetic approach involves radical reactions for the facile synthesis of 3-substituted benzofurans. nih.gov In these processes, heteroatom anions, which can be generated from anilines, are used as super-electron-donors to initiate the formation of the benzofuran (B130515) ring system with a substituent at the 3-position. nih.gov These synthetic routes highlight the accessibility of the 3-aminobenzofuranone core structure, positioning compounds like this compound as versatile intermediates for further chemical transformations. The presence of the aniline (B41778) and phenyl groups provides multiple sites for subsequent functionalization, enabling the synthesis of a diverse library of complex molecules.

Utilization as a Ligand or Precursor in Organometallic and Organic Catalysis

While specific research on this compound as a ligand is limited, its molecular structure contains features that suggest potential applications in catalysis.

The anilino group of the molecule contains a nitrogen atom with a lone pair of electrons, which can potentially coordinate to transition metal centers. The formation of metal complexes would depend on the steric hindrance imposed by the bulky phenyl and benzofuranone groups surrounding the nitrogen atom. Should coordination occur, the resulting metal complexes could exhibit catalytic activity. The broader field of coordination chemistry has extensively shown that ligands can modulate the electronic and steric properties of a metal center, thereby tuning its catalytic efficacy. However, to date, the coordination chemistry of this compound with transition metals has not been reported in the scientific literature.

If this compound can be synthesized in an enantiomerically pure form, the resulting chiral molecule could serve as a chiral ligand in asymmetric catalysis. The C3 position of the benzofuranone ring is a stereocenter, and a chiral ligand derived from this scaffold could be used to induce enantioselectivity in a variety of metal-catalyzed reactions, such as hydrogenations, cross-couplings, or cycloadditions. The development of chiral ligands is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of one enantiomer of a chiral product. There are currently no published studies demonstrating the application of this compound in asymmetric catalysis.

Development of Novel Reagents and Chiral Auxiliaries Based on the Compound

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.gov Following the reaction, the auxiliary is removed. Given its chiral nature (if resolved into its separate enantiomers), this compound could theoretically be developed into a chiral auxiliary. The aniline nitrogen provides a handle for attaching the auxiliary to a substrate. After a diastereoselective reaction, the auxiliary could be cleaved off. The development and utilization of this specific compound as a chiral auxiliary have not been described in the literature.

Exploration in Photoredox and Electrocatalytic Systems

Photoredox and electrocatalysis are powerful tools in modern organic synthesis that utilize light or electricity, respectively, to drive chemical reactions. Many organic molecules with extended π-systems, such as the aromatic rings in this compound, can be redox-active. It is conceivable that this compound could participate in single-electron transfer (SET) processes, either as a photocatalyst, an electrocatalyst, or a redox-active mediator. nih.gov However, there is currently no specific research available that explores the application of this compound in photoredox or electrocatalytic systems.

Exploration of 3 Anilino 3 Phenyl 2 Benzofuran 1 One in Materials Science

Incorporation into Polymeric Architectures

The unique structural attributes of 3-Anilino-3-phenyl-2-benzofuran-1-one position it as a compelling candidate for integration into various polymeric structures. The presence of reactive sites and the bulky, rigid nature of the molecule could impart novel properties to polymer chains.

As a Monomer for Polymerization Processes

The viability of utilizing this compound as a monomer in polymerization reactions is an area of considerable interest. The lactone ring within the benzofuranone structure is, in principle, susceptible to ring-opening polymerization (ROP), a common method for the synthesis of polyesters. mdpi.comrsc.org However, the steric hindrance imposed by the two phenyl groups at the 3-position may present a significant challenge to this process.

Alternatively, the aniline (B41778) moiety offers a pathway for incorporation into polymer backbones through condensation polymerization. For instance, it could potentially react with dicarboxylic acids or their derivatives to form polyamides. The phenyl rings could also be functionalized to introduce polymerizable groups, such as vinyl or ethynyl (B1212043) moieties, enabling its participation in addition polymerization.

Research into the polymerization of related benzofuran (B130515) structures has shown that they can be incorporated into polymer backbones, leading to materials with interesting optical and electronic properties. numberanalytics.com For example, polymers containing benzofuran units have been investigated as donor materials in organic photovoltaics. numberanalytics.com

| Polymerization Method | Potential Role of this compound | Resulting Polymer Type | Potential Properties |

| Ring-Opening Polymerization (ROP) | Monomer (via lactone ring opening) | Polyester | Thermally stable, potentially biodegradable |

| Condensation Polymerization | Monomer (via aniline group) | Polyamide | High thermal stability, good mechanical properties |

| Addition Polymerization | Functionalized Monomer | Vinyl or Acetylenic Polymers | Potentially conductive or photoactive |

As a Side-Chain or End-Group in Functional Polymers

A more readily achievable approach for the inclusion of this compound into polymers is through its attachment as a side-chain or end-group. This can be accomplished via post-polymerization modification, a versatile technique for introducing functional groups onto an existing polymer backbone. rsc.org For example, a polymer with reactive sites, such as chloro or bromo groups, could be functionalized by nucleophilic substitution with the aniline nitrogen of the compound.

The incorporation of the bulky and rigid this compound moiety as a side chain could significantly influence the physical properties of the resulting polymer. It could increase the glass transition temperature (Tg), enhancing the thermal stability of the material. Furthermore, the photophysical properties of the benzofuranone core could be harnessed to create polymers with specific optical characteristics, such as fluorescence or phosphorescence.

Integration into Supramolecular Assemblies

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another promising avenue for the application of this compound. researchgate.net The aromatic rings and the polar lactone and amine groups provide multiple sites for engaging in various non-covalent interactions.

Host-Guest Interactions and Complex Formation

While there is no specific research on this compound as a host or guest molecule, its structural features suggest potential in this area. The phenyl groups could participate in π-π stacking interactions, while the lactone and aniline moieties could engage in hydrogen bonding and dipole-dipole interactions. It is conceivable that this molecule could act as a guest, fitting into the cavity of a larger host molecule such as a cyclodextrin (B1172386) or a calixarene. nih.gov Conversely, derivatives of this compound could be designed to act as hosts for smaller guest molecules. The design of benzofuran-containing hosts for molecular recognition has been explored, indicating the potential of this heterocyclic core in supramolecular chemistry. researchgate.net

Self-Assembly Processes and Molecular Recognition

The ability of molecules to spontaneously organize into well-defined structures through self-assembly is a cornerstone of nanotechnology. The interplay of hydrogen bonding, π-π stacking, and other non-covalent forces in this compound could drive its self-assembly into larger aggregates with ordered structures. This could lead to the formation of materials such as organogels, liquid crystals, or nanofibers. The principles of molecular recognition, guided by specific intermolecular interactions, would govern the formation and stability of these assemblies. researchgate.net

Retrosynthetic Analysis and Strategic Disconnections for 3 Anilino 3 Phenyl 2 Benzofuran 1 One

Identification of Key Retrosynthetic Disconnections and Synthons